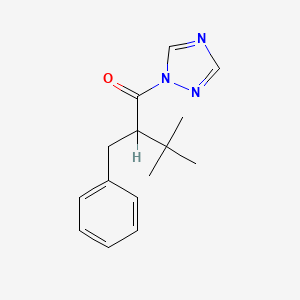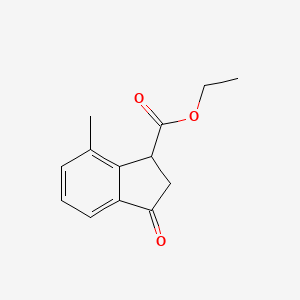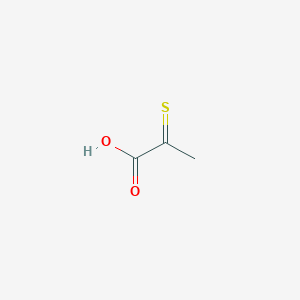
(Dimethylamino)bromosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylamino)bromosilane is an organosilicon compound with the chemical formula (CH₃)₂NSiH₂Br. It is a colorless liquid that is used as a reagent in organic synthesis and materials science. The compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable tool in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Dimethylamino)bromosilane can be synthesized through several methods. One common approach involves the reaction of dimethylamine with bromosilane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
BrSiH3+(CH3)2NH→(CH3)2NSiH2Br+H2
The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylamino)bromosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkoxides or amines.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Reduction Reactions: this compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Grignard Reagents: For substitution reactions.
Hydrogen Gas: For reduction reactions.
Alkoxides: For forming siloxanes.
The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions and to ensure high yields .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can produce siloxanes, while reduction reactions can yield various silanes .
Aplicaciones Científicas De Investigación
(Dimethylamino)bromosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of siloxanes and other silicon-containing materials.
Biology: Employed in the modification of biomolecules and the development of silicon-based probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (dimethylamino)bromosilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is primarily due to the presence of the bromine atom and the dimethylamino group, which can participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
(Dimethylamino)chlorosilane: Similar in structure but contains a chlorine atom instead of bromine.
(Dimethylamino)fluorosilane: Contains a fluorine atom instead of bromine.
(Dimethylamino)iodosilane: Contains an iodine atom instead of bromine.
Uniqueness
(Dimethylamino)bromosilane is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain types of chemical reactions where other halogenated silanes may not be as effective .
Propiedades
Fórmula molecular |
C2H6BrNSi |
|---|---|
Peso molecular |
152.06 g/mol |
InChI |
InChI=1S/C2H6BrNSi/c1-4(2)5-3/h1-2H3 |
Clave InChI |
VCHLJOWEWBZASV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)



